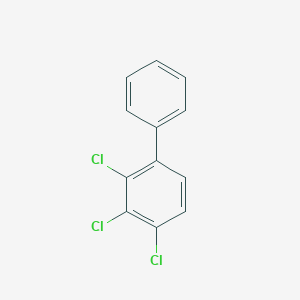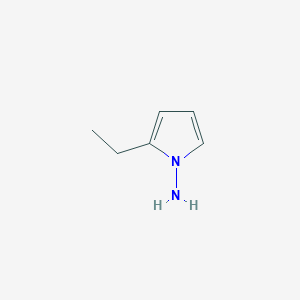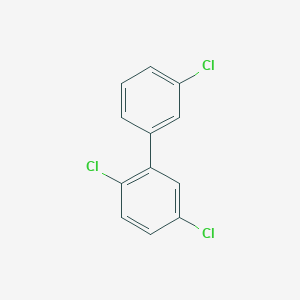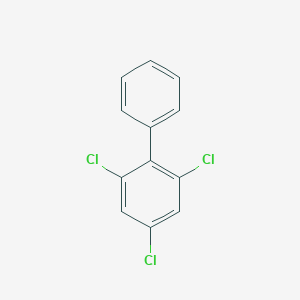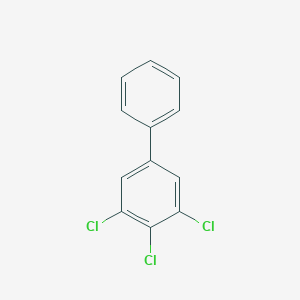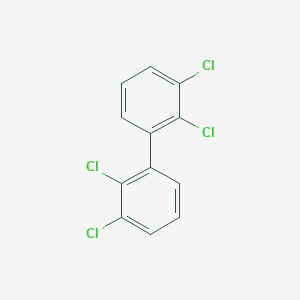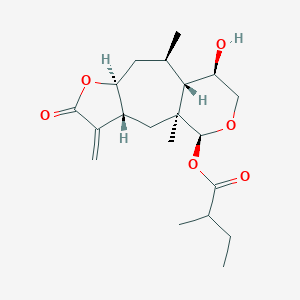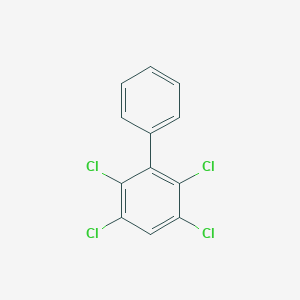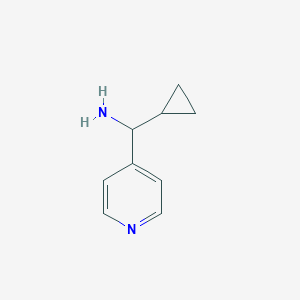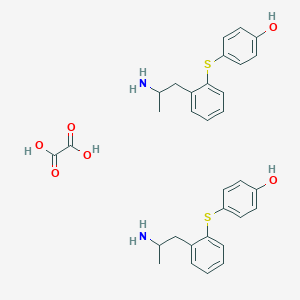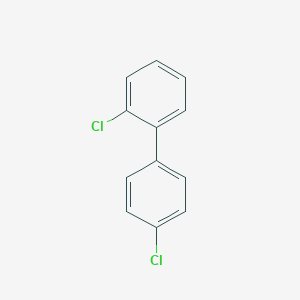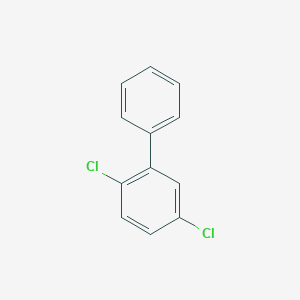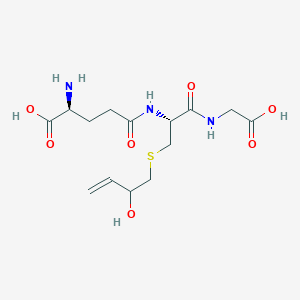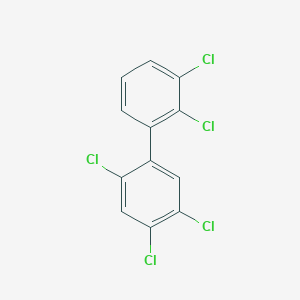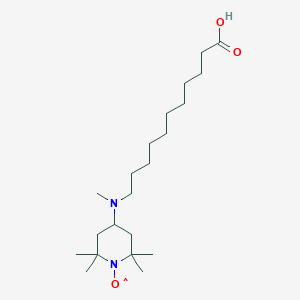
4-(N-Carboxydecyl-N-methylamino)-tempo
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(N-Carboxydecyl-N-methylamino)-tempo (CDMT) is a stable nitroxide radical that has gained significant attention in the scientific community due to its unique properties. CDMT has a long alkyl chain attached to the nitrogen atom, which makes it highly soluble in organic solvents. It has been widely used in various research fields, including chemistry, biology, and medicine.
Mechanism Of Action
4-(N-Carboxydecyl-N-methylamino)-tempo acts as an antioxidant and a free radical scavenger by donating an electron to a free radical and converting it into a stable molecule. 4-(N-Carboxydecyl-N-methylamino)-tempo can also inhibit the production of reactive oxygen species (ROS) by inhibiting the activity of enzymes that produce ROS. 4-(N-Carboxydecyl-N-methylamino)-tempo can also enhance the activity of enzymes that detoxify ROS.
Biochemical And Physiological Effects
4-(N-Carboxydecyl-N-methylamino)-tempo has been shown to have various biochemical and physiological effects. In vitro studies have shown that 4-(N-Carboxydecyl-N-methylamino)-tempo can protect cells from oxidative stress and apoptosis. In vivo studies have shown that 4-(N-Carboxydecyl-N-methylamino)-tempo can protect animals from various diseases, including ischemia-reperfusion injury, atherosclerosis, and neurodegeneration. 4-(N-Carboxydecyl-N-methylamino)-tempo has also been shown to improve cognitive function and memory in animals.
Advantages And Limitations For Lab Experiments
4-(N-Carboxydecyl-N-methylamino)-tempo has several advantages for lab experiments. It is a stable and highly soluble radical that can be easily synthesized and purified. It can be used in various experimental conditions, including in vitro and in vivo studies. However, 4-(N-Carboxydecyl-N-methylamino)-tempo has some limitations for lab experiments. It can interfere with some analytical techniques, including electron paramagnetic resonance (EPR) spectroscopy. It can also have some toxic effects on cells and animals at high concentrations.
Future Directions
4-(N-Carboxydecyl-N-methylamino)-tempo has a wide range of potential applications in various research fields. Some possible future directions for 4-(N-Carboxydecyl-N-methylamino)-tempo research include:
1. Development of new synthetic methods for 4-(N-Carboxydecyl-N-methylamino)-tempo and its derivatives.
2. Study of the structure and dynamics of proteins using 4-(N-Carboxydecyl-N-methylamino)-tempo as a spin label.
3. Study of the role of 4-(N-Carboxydecyl-N-methylamino)-tempo in the regulation of ROS production and detoxification.
4. Study of the therapeutic potential of 4-(N-Carboxydecyl-N-methylamino)-tempo in various diseases, including cancer, cardiovascular diseases, and neurodegenerative diseases.
5. Development of new formulations of 4-(N-Carboxydecyl-N-methylamino)-tempo for improved delivery and efficacy.
Conclusion
4-(N-Carboxydecyl-N-methylamino)-tempo is a stable nitroxide radical that has gained significant attention in the scientific community due to its unique properties. It has been widely used in various research fields, including chemistry, biology, and medicine. 4-(N-Carboxydecyl-N-methylamino)-tempo acts as an antioxidant and a free radical scavenger and has various biochemical and physiological effects. 4-(N-Carboxydecyl-N-methylamino)-tempo has several advantages for lab experiments but also has some limitations. Future research on 4-(N-Carboxydecyl-N-methylamino)-tempo may lead to the development of new synthetic methods, new applications, and new therapeutic agents.
Synthesis Methods
The synthesis of 4-(N-Carboxydecyl-N-methylamino)-tempo involves the reaction of 4-amino-2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) with decylmethylamine and succinic anhydride. The reaction proceeds under mild conditions and yields a pure product. The purity of 4-(N-Carboxydecyl-N-methylamino)-tempo can be confirmed by various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Scientific Research Applications
4-(N-Carboxydecyl-N-methylamino)-tempo has been widely used in various research fields, including chemistry, biology, and medicine. In chemistry, 4-(N-Carboxydecyl-N-methylamino)-tempo has been used as a stable radical for the study of reaction mechanisms, kinetics, and thermodynamics. In biology, 4-(N-Carboxydecyl-N-methylamino)-tempo has been used as a spin label for the study of protein structure and dynamics. In medicine, 4-(N-Carboxydecyl-N-methylamino)-tempo has been used as an antioxidant and a free radical scavenger for the treatment of various diseases, including cancer, cardiovascular diseases, and neurodegenerative diseases.
properties
CAS RN |
139116-77-1 |
|---|---|
Product Name |
4-(N-Carboxydecyl-N-methylamino)-tempo |
Molecular Formula |
C21H41N2O3 |
Molecular Weight |
369.6 g/mol |
InChI |
InChI=1S/C21H41N2O3/c1-20(2)16-18(17-21(3,4)23(20)26)22(5)15-13-11-9-7-6-8-10-12-14-19(24)25/h18H,6-17H2,1-5H3,(H,24,25) |
InChI Key |
FOYKJZOVFJBXQD-UHFFFAOYSA-N |
SMILES |
CC1(CC(CC(N1[O])(C)C)N(C)CCCCCCCCCCC(=O)O)C |
Canonical SMILES |
CC1(CC(CC(N1[O])(C)C)N(C)CCCCCCCCCCC(=O)O)C |
Other CAS RN |
139116-77-1 |
synonyms |
4-(N-carboxydecyl-N-carboxyamino)-2,2,6,6-tetramethylpiperidine-1-oxyl 4-(N-carboxydecyl-N-methylamino)-TEMPO 4-CDMA-TEMPO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



